Home > Products > Screening Compounds P105548 > yopQ protein, Yersinia
yopQ protein, Yersinia - 131383-92-1

yopQ protein, Yersinia

Catalog Number: EVT-1520749
CAS Number: 131383-92-1
Molecular Formula: C14H16Cl4N10O5S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Yersinia pseudotuberculosis is classified within the family Yersiniaceae, which is part of the order Enterobacterales. This genus includes notable species such as Yersinia pestis, the causative agent of plague, and Yersinia enterocolitica, known for causing gastrointestinal infections. The pathogenicity of these organisms is largely attributed to their ability to secrete various virulence factors, including Yop proteins, through a type III secretion system .

Synthesis Analysis

Methods and Technical Details

The synthesis of YopQ occurs within the bacterial cytoplasm and involves its subsequent translocation into host cells via the type III secretion system. This process is tightly regulated and begins with the transcription of the yopQ gene, which is located on a virulence plasmid. Upon environmental cues such as temperature shifts (e.g., from 26°C to 37°C), the bacteria upregulate the expression of yop genes, enabling efficient secretion through a needle-like structure known as the injectisome .

The type III secretion machinery comprises various components encoded by approximately 21 ysc genes that facilitate the transport of Yop proteins across the bacterial membrane . The translocation of YopQ into host cells is dependent on several other proteins, including YopB and YopD, which form pores in host cell membranes to allow Yop protein entry .

Molecular Structure Analysis

Structure and Data

YopQ exhibits a distinct structural conformation that enables its interaction with host cell signaling pathways. While specific structural data for YopQ may be limited, it is known to contain domains that facilitate binding to host proteins involved in immune signaling. The protein's structure allows it to effectively interfere with host cellular processes, contributing to its role in evading immune detection .

Chemical Reactions Analysis

Reactions and Technical Details

The primary biochemical activity associated with YopQ involves its interaction with host cell signaling molecules. Specifically, YopQ has been shown to inhibit pro-inflammatory responses by modulating pathways such as those involving mitogen-activated protein kinases. This inhibition prevents effective immune responses from being mounted against the bacteria . The exact chemical reactions facilitated by YopQ remain an area of ongoing investigation, but its role in altering host cell signaling pathways is well established.

Mechanism of Action

Process and Data

YopQ functions primarily by disrupting normal signaling cascades within host cells. Upon injection into the cytoplasm, YopQ interacts with specific host proteins that are crucial for inflammatory responses. This interaction leads to a reduction in cytokine production and impairs neutrophil chemotaxis, allowing Yersinia species to evade detection and clearance by the immune system . The precise molecular interactions involved are complex and involve multiple signaling pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

YopQ is a soluble protein that maintains stability under physiological conditions typical of mammalian cells. Its molecular weight and specific amino acid composition contribute to its functional properties as an effector protein. While detailed physicochemical data may not be extensively published, it is known that effector proteins like YopQ typically exhibit a range of post-translational modifications that can influence their activity and stability within host cells .

Applications

Scientific Uses

Research on YopQ has substantial implications for understanding bacterial pathogenesis and developing therapeutic strategies against infections caused by Yersinia. By elucidating the mechanisms through which YopQ operates, scientists aim to identify potential targets for drug development or vaccine creation. Furthermore, studying this protein contributes to broader insights into type III secretion systems utilized by various pathogenic bacteria, enhancing our understanding of microbial virulence factors .

Molecular Characterization of YopQ

Genetic Organization and Phylogenetic Conservation

The yopQ gene (designated yopK in Yersinia pseudotuberculosis) resides on a conserved 70-kb virulence plasmid shared among pathogenic Yersinia species, including Y. enterocolitica, Y. pestis, and Y. pseudotuberculosis [1] [9]. This plasmid encodes the type III secretion system (T3SS) and associated effector proteins essential for virulence. Comparative genomic analyses reveal high nucleotide sequence conservation (>90%) in the yopQ coding region across Y. enterocolitica serotypes (e.g., O:3, O:8, O:9), though promoter elements and 5’-untranslated regions (UTRs) exhibit greater variability [1] [10]. Y. pestis possesses a near-identical yopQ sequence to Y. pseudotuberculosis, yet a single-base-pair deletion in its yopA gene (encoding Yop1) disrupts expression of related virulence factors, indicating species-specific evolutionary paths [1]. The yopQ open reading frame is flanked by AU-rich regulatory elements and AUAAA motifs in its 5’-UTR, which are critical for post-transcriptional control [9].

Table 1: Conservation of yopQ Across Yersinia Species

Species% Nucleotide Identity (yopQ)Regulatory FeaturesExpression Variability
Y. enterocolitica O:3100% (Reference)AU-rich 5’-UTR, AUAAA motifsHigh cytosolic accumulation
Y. enterocolitica O:8>95%AU-rich 5’-UTR, AUAAA motifsModerate accumulation
Y. pseudotuberculosis>90%AU-rich 5’-UTR, AUAAA motifsLow accumulation
Y. pestis>90%AU-rich 5’-UTR; yopA frameshift mutationNot expressed

Structural Domains and Functional Motifs

YopQ is a 21-kDa protein lacking cysteine residues and characterized by two primary structural features: a conserved hydrophobic core and variable hydrophilic domains [1] [6]. The hydrophobic core facilitates polymerization into a doughnut-shaped structure, essential for pore formation in host membranes during translocation [6] [10]. The N-terminal region (residues 1–25) harbors a secretion signal motif that is intrinsically disordered, enabling recognition by the T3SS apparatus [6] [8]. This disorder is critical for function, as mutations that impose rigidity disrupt secretion [6]. While YopQ lacks enzymatic domains or catalytic residues, its C-terminal region contains transient helical elements involved in protein-protein interactions with translocators like YopB and YopD [6] [10]. Bioinformatic analyses (using Prosite, Pfam) confirm the absence of classical eukaryotic motifs but identify a unique β-hammerhead-like fold in the C-terminus, which may stabilize the oligomeric structure during pore assembly [6] [8].

Table 2: Functional Domains and Motifs in YopQ

Structural RegionAmino Acid ResiduesStructural FeaturesFunctional Role
N-terminal signal1–25Intrinsically disordered; no secondary structureT3SS recognition and initiation
Hydrophobic core26–140β-sheets; conserved across serotypesPolymerization; pore formation
C-terminal domain141–206Transient α-helices; β-hammerhead-like foldTranslocon assembly; host membrane interaction

Secretion Signal Architecture: Codon 1–15 Analysis

The secretion signal of YopQ is encoded within the first 15 codons of its mRNA and is both necessary and sufficient for type III secretion [3] [5] [7]. Genetic dissection reveals a bipartite architecture:

  • Minimal Signal (Codons 1–10): Fusion of codons 1–10 to reporter genes (e.g., npt, encoding neomycin phosphotransferase) directs T3SS-dependent secretion. Truncation to codon 2 or 10 abolishes secretion, demonstrating the indispensability of this region [5] [7].
  • Suppressor Region (Codons 11–15): While dispensable in wild-type contexts, codons 11–15 restore secretion in mutants with defective minimal signals. For example, a U8A transversion in codon 3 disrupts secretion in yopQ(1-10)-Npt fusions but not in yopQ(1-15)-Npt fusions [7].

Frameshift mutagenesis further elucidates this bipartite system: Mutations in codons 1–10, 1–11, or 1–12 abolish secretion, whereas frameshifts in codons 1–13, 1–14, or 1–15 retain functionality [3] [7]. Notably, synonymous mutations in codons 1–10 (e.g., U9A in codon 3) abrogate secretion without altering the amino acid sequence, implicating the mRNA itself in substrate recognition [7]. However, translation of codons 1–15 remains essential, as replacing the start codon (AUG→AAA) or initiating translation at the fusion junction blocks secretion [5].

Table 3: Functional Analysis of yopQ Secretion Signal Mutations

Mutation TypePositionSecretion EfficiencyInterpretation
FrameshiftCodons 1–10AbolishedCodons 1–10 essential for signaling
FrameshiftCodons 1–15UnaffectedCodons 11–15 buffer mutations
Synonymous (U9A)Codon 3AbolishedmRNA sequence required
Start codon (AUG→UUG/GUG)Codon 1UnaffectedTranslation initiation required
Start codon (AUG→CUG/AAA)Codon 1AbolishedTranslation of signal mandatory

mRNA-Dependent Translational Regulation

YopQ expression and secretion are coupled through a translation-regulatory mechanism involving ribosomal blockade. Under high-calcium conditions (>70 μM), which mimic extracellular fluid, YopD and its chaperone LcrH bind 30S ribosomal subunits, preventing yopQ mRNA translation [4] [9]. This complex recruits YscM1, a transcriptional repressor that sterically occludes the yopQ mRNA Shine-Dalgarno sequence, halting translation initiation [9]. Upon host cell contact (low calcium, <1 μM), this blockade is relieved, enabling ribosome assembly and translation [4] [9].

The "mRNA signal hypothesis" posits that codons 1–15 serve as an RNA-level signal for co-translational secretion [3] [7]. Key evidence includes:

  • Synonymous mutations in codons 1–10 (e.g., U9A) that preserve the peptide sequence but alter mRNA structure disrupt secretion [7].
  • Y. enterocolitica serotypes with cytosolic YopQ accumulation exhibit nucleotide polymorphisms in codons 1–15 that alter mRNA folding, impairing T3SS recognition [10].

However, this model is contested by findings of post-translational secretion:

  • YopQ accumulates in the cytosol when T3SS is inactivated (yscN mutants) [9] [10].
  • Engineered YopQ variants with delayed translation kinetics are still secreted post-translationally [10].

Thus, while mRNA features regulate initiation, secretion itself may occur post-translationally, with the bipartite signal (codons 1–15) serving as a recognition tag for the T3SS apparatus [7] [10].

Table 4: Components of yopQ Translational Regulation

Regulatory FactorFunctionMechanism
YopD-LcrH complexRibosomal associationBinds 30S subunits; scaffold for YscM1
YscM1/YscM2Translation repressionBinds AU-rich 5’-UTR; blocks ribosome loading
AUAAA motifscis-regulatory elementsYscM1 binding sites; enhance repression
Low calcium signalDerepression triggerDissociates YscM1; permits translation

Concluding Remarks

YopQ exemplifies the sophisticated interplay between mRNA signaling and protein structural evolution in bacterial pathogenesis. Its bipartite secretion signal (codons 1–15) merges RNA-level regulation with peptide-independent T3SS recognition, while its conserved hydrophobic domains enable host membrane disruption. Future structural studies of the YopQ-translocon complex will clarify how mRNA features are physically communicated to the secretion apparatus.

Properties

CAS Number

131383-92-1

Product Name

yopQ protein, Yersinia

Molecular Formula

C14H16Cl4N10O5S2

Synonyms

yopQ protein, Yersinia

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.